MPC-2130
Description
MPC-2130 is an investigational oncology drug developed by Myriad Genetics, targeting hematological malignancies and recurrent cancers. As of 2007, it was reported to be in Phase I clinical trials, focusing on safety and preliminary efficacy in patients with advanced blood cancers and relapsed tumors . The structural and pharmacological specifics of this compound remain proprietary, but its classification as a "blood cancer and recurrent cancer drug" suggests a focus on apoptosis induction or targeted inhibition of oncogenic pathways.
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MPC2130; MPC-2130; MPC 2130. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the scarcity of publicly available data on MPC-2130’s chemical structure, target proteins, and clinical outcomes, a direct comparison with analogous compounds is challenging.
Structural Analogs
If this compound belongs to a known class of small-molecule kinase inhibitors (e.g., BTK, PI3K, or BCL-2 inhibitors), comparisons could focus on:
Ibrutinib (BTK inhibitor): Used for chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Key metrics include progression-free survival (PFS) and adverse event profiles (e.g., atrial fibrillation risk).
Venetoclax (BCL-2 inhibitor): Approved for relapsed/refractory CLL. Comparative studies would assess tumor lysis syndrome risks and combination therapy efficacy.
Functional Analogs
If this compound targets DNA repair pathways (e.g., PARP inhibitors), comparisons might include:
Olaparib (PARP inhibitor): Used in BRCA-mutated cancers. Key parameters include homologous recombination deficiency (HRD) biomarker utility and crossover resistance mechanisms.
Rucaparib : Similar to olaparib but with distinct pharmacokinetic properties (e.g., higher bioavailability).
Preclinical and Clinical Benchmarks
A hypothetical comparison table is proposed below, assuming this compound shares mechanisms with known oncology drugs:
| Compound | Target/Pathway | Phase | Key Efficacy Metrics | Safety Profile |
|---|---|---|---|---|
| This compound | Undisclosed | Phase I | Tumor response rate (TRR) in Phase I | Dose-limiting toxicities (DLTs) TBD |
| Ibrutinib | BTK | Approved | PFS: 44 months (CLL) | Atrial fibrillation (16% incidence) |
| Venetoclax | BCL-2 | Approved | Complete response rate: 23% (CLL) | Tumor lysis syndrome (6% risk) |
| Olaparib | PARP | Approved | Median PFS: 7.4 months (ovarian cancer) | Anemia (44% incidence) |
Research Findings and Limitations
- This compound’s Developmental Stage: Early-phase trials (Phase I) focus on safety, making efficacy comparisons premature. No peer-reviewed clinical data are publicly accessible .
- Data Gaps: The absence of structural and mechanistic details precludes direct biochemical comparisons.
- Regulatory Context : Unlike FDA-approved drugs (e.g., ibrutinib, venetoclax), this compound lacks published benchmarks for survival outcomes or biomarker-driven patient selection.
Recommendations for Future Analysis
Structural Elucidation : Obtain this compound’s chemical structure via patent filings (e.g., USPTO, Espacenet) to identify analogs.
Mechanistic Studies : Validate target engagement and resistance pathways using in vitro models.
Clinical Trial Cross-Referencing : Compare Phase I safety data with historical controls (e.g., dose escalation patterns in similar compounds).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
